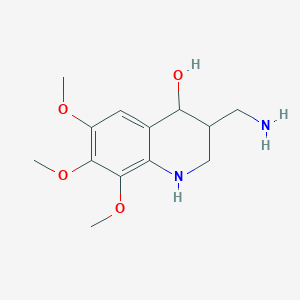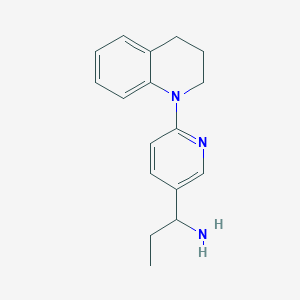
O,N-Dimethylviridicatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,N-Dimethylviridicatin is a derivative of viridicatin, a compound known for its antibiotic properties. The molecular formula of this compound is C17H15NO2, and it has a molecular weight of 265.31 g/mol . This compound is characterized by its unique structure, which includes both O-methyl and N-methyl groups attached to the viridicatin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,N-Dimethylviridicatin typically involves the methylation of viridicatin. One common method is the reaction of viridicatin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Purification is often achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: O,N-Dimethylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Applications De Recherche Scientifique
O,N-Dimethylviridicatin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its antibiotic properties make it a subject of study for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of O,N-Dimethylviridicatin involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Viridicatin: The parent compound with similar antibiotic properties.
O,O-Dimethylviridicatin: Another derivative with both O-methyl groups.
6-Hydroxy-3-methoxyviridicatin: A related compound with different substitution patterns.
Uniqueness: O,N-Dimethylviridicatin is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
40357-47-9 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-methoxy-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-18-14-11-7-6-10-13(14)15(16(20-2)17(18)19)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
WKAIBHQBQFURRQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C(C1=O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)


![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)



![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)

